molecular formula C4H10ClNO B8122474 (1S,2S)-2-methoxycyclopropanamine hydrochloride

(1S,2S)-2-methoxycyclopropanamine hydrochloride

Cat. No.: B8122474
M. Wt: 123.58 g/mol
InChI Key: XLWRVSLZASDSJT-MMALYQPHSA-N
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Description

(1S,2S)-2-Methoxycyclopropanamine hydrochloride is a synthetic organic compound belonging to the class of cyclopropane derivatives. It is characterized by a cyclopropane ring substituted with a methoxy group and an amine group, and it is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methoxycyclopropanamine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize efficiency and minimize costs. The use of flow microreactor systems has been explored for the direct and sustainable synthesis of such compounds, offering advantages in terms of scalability and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methoxycyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted cyclopropane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane oxides, while substitution reactions can produce a variety of substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2S)-2-Methoxycyclopropanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Methoxycyclopropanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group differentiates it from other cyclopropane derivatives, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1S,2S)-2-methoxycyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWRVSLZASDSJT-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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